N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-23(2)18(14-6-7-17-15(11-14)8-9-24(17)3)13-22-20(26)19(25)21-12-16-5-4-10-27-16/h6-7,11,16,18H,4-5,8-10,12-13H2,1-3H3,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCESVYKZJCSVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features an oxalamide linkage, which is known for various pharmacological properties. The unique structural components, including a dimethylamino group and an indoline moiety, suggest its potential application in therapeutic contexts.
The molecular formula of this compound is , with a molecular weight of approximately 394.519 g/mol. The compound's structure includes:
- Oxalamide functional group : Known for its ability to interact with biological targets.
- Dimethylamino group : Enhances solubility and biological activity.
- Indoline moiety : Contributes to the compound's unique chemical behavior.
Biological Activity Overview
Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:
- Anticancer properties : Certain oxalamide derivatives have shown promise in inhibiting tumor growth.
- Neurokinin receptor modulation : The compound may interact with neurokinin receptors, influencing pain and inflammation pathways.
Table 1: Summary of Biological Activities
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:
- Targeting specific proteins or receptors : This could involve inhibition or activation pathways that modulate cellular responses.
- Interference with signaling pathways : The structural characteristics may allow it to disrupt key signaling cascades involved in disease processes.
Case Studies
Several studies have explored the biological activity of similar oxalamide compounds, providing insights into their therapeutic potential:
- Anticancer Study : A study demonstrated that oxalamide derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the oxalamide structure can enhance anticancer efficacy .
- Neurokinin Receptor Research : Research focused on the modulation of neurokinin receptors indicated that compounds similar to this compound could effectively alter receptor activity, providing a basis for pain management therapies .
Scientific Research Applications
The compound has shown promising biological activities, including:
-
Anticancer Activity :
- N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has been evaluated for its anticancer properties against various human tumor cell lines. In vitro studies demonstrated significant cytotoxicity, with GI50 values indicating effective concentrations for cell growth inhibition.
- A study reported a mean GI50 value of approximately 15.72 μM against tested cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
-
Antimicrobial Properties :
- Preliminary studies indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes essential for bacterial survival .
- The minimum inhibitory concentration (MIC) ranged from 50 µg/mL to 200 µg/mL, depending on the bacterial strain tested.
Study on Anticancer Effects
- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, exhibiting an IC50 value of approximately 30 µM after 48 hours of exposure. This suggests that the compound can induce apoptosis in cancer cells through intrinsic apoptotic pathways .
Study on Antimicrobial Properties
- A comparative analysis was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. Results indicated effective inhibition at varying concentrations, highlighting its potential utility as an antimicrobial agent.
Q & A
Q. What synthetic routes are recommended for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
Answer: The compound’s synthesis likely involves coupling an oxalamide precursor with substituted amines. For example, describes a method where oxalamide derivatives are synthesized via reflux in tetrahydrofuran (THF) with catalysts like tin(II) chloride, followed by purification via HPLC . Key optimization steps include:
- Temperature control : Maintaining reflux conditions (e.g., 60–80°C) to ensure complete reaction without decomposition.
- Purification : Using gradient HPLC (C18 columns, acetonitrile/water mobile phase) to isolate high-purity products.
- Stoichiometry : Balancing molar ratios of reactants (e.g., 1:1.2 for amine:oxalamide precursors) to minimize side products.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR (400–600 MHz) in deuterated DMSO or CDCl resolve substituents like the dimethylamino group and tetrahydrofuran moiety (e.g., δ 2.2–3.5 ppm for methylene protons) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peaks within 1 ppm error) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s potential kinase inhibition or receptor-binding activity?
Answer:
- In vitro kinase assays : Use purified kinase domains (e.g., EGFR or ALK) with ATP-competitive assays. Measure IC values via fluorescence polarization ( describes similar protocols for dual ALK/EGFR inhibitors) .
- Cellular assays : Test proliferation inhibition in cancer cell lines (e.g., H1975 for EGFR-mutated cells) using MTT assays. Compare dose-response curves to reference inhibitors (e.g., gefitinib) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K) by immobilizing target proteins on sensor chips and monitoring compound interactions .
Q. What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., notes batch-dependent variability in tetrahydroquinoline derivatives) .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 degradation) .
- Structural analogs : Compare activity of derivatives (e.g., replacing tetrahydrofuran with furan) to identify critical pharmacophores ( highlights thiophene’s role in electronic properties) .
Q. How can computational modeling predict the compound’s binding affinity and selectivity for specific targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and interaction fingerprints (e.g., ’s focus on heterocyclic ring interactions) .
- Free energy calculations : Apply MM-GBSA to rank derivatives by predicted ΔG binding .
Methodological Considerations
- Stereochemistry : The dimethylamino and tetrahydrofuran groups may introduce chiral centers. Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to resolve enantiomers .
- Data reproducibility : Archive raw NMR/MS files in open-access repositories (e.g., PubChem) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
